REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[Cl:7])[cH:8][cH:9][cH:10]1.[CH3:11][C:12]([CH3:13])([CH3:14])[NH2:15].[Cl:16][CH2:17][Cl:18]>>[Br:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[NH:15][C:12]([CH3:11])([CH3:13])[CH3:14])[cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CC(C)(C)NC(=O)c1cccc(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |